Cas no 2102409-74-3 (Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate)

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate structure
2102409-74-3 structure
商品名:Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate
CAS番号:2102409-74-3
MF:C11H11BrO4
メガワット:287.106642961502
CID:6794262
PubChem ID:138110578

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate 化学的及び物理的性質

名前と識別子

    • METHYL3-BROMO-5-(OXETAN-3-YLOXY)BENZOATE
    • METHYL 3-BROMO-5-(OXETAN-3-YLOXY)BENZOATE
    • 2102409-74-3
    • A1-20948
    • Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate
    • インチ: 1S/C11H11BrO4/c1-14-11(13)7-2-8(12)4-9(3-7)16-10-5-15-6-10/h2-4,10H,5-6H2,1H3
    • InChIKey: WWQRFNULXSVWNY-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=O)OC)C=C(C=1)OC1COC1

計算された属性

  • せいみつぶんしりょう: 285.98407g/mol
  • どういたいしつりょう: 285.98407g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 44.8Ų

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A812800-1g
METHYL 3-BROMO-5-(OXETAN-3-YLOXY)BENZOATE
2102409-74-3 95%
1g
$681.0 2024-07-28

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate 関連文献

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoateに関する追加情報

Comprehensive Overview of Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate (CAS No. 2102409-74-3)

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate (CAS No. 2102409-74-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a bromo substituent and an oxetane ring, exhibits unique reactivity and potential applications in drug discovery and material science. Its molecular structure combines a benzoate core with strategic functional groups, making it a valuable intermediate for synthesizing complex molecules.

The compound's oxetan-3-yloxy moiety is particularly noteworthy, as oxetanes are increasingly studied for their role in improving the physicochemical properties of drug candidates. Researchers are exploring how this fragment can enhance solubility, metabolic stability, and bioavailability—key concerns in modern medicinal chemistry. The presence of the bromo group at the 3-position offers versatile opportunities for further functionalization through cross-coupling reactions, a topic frequently searched by synthetic chemists.

Recent trends in AI-assisted drug design have highlighted the importance of such building blocks. Computational studies often reference Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate when modeling fragment-based drug discovery, as its structural features align with current lead optimization strategies. Questions about "oxetane ring stability in aqueous media" or "bromobenzoate derivatives in Suzuki couplings" frequently appear in scientific forums, reflecting the compound's relevance to ongoing research.

From a synthetic perspective, this compound exemplifies the growing demand for multifunctional intermediates that enable rapid molecular diversification. Its benzoate ester group provides a handle for hydrolysis or transesterification, while the oxetane ring can participate in ring-opening reactions—topics that dominate recent publications in organic synthesis journals. The balance between stability and reactivity makes it particularly useful for constructing biaryl ethers, a structural motif prevalent in bioactive molecules.

Environmental considerations also play a role in discussions about Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate. As the chemical industry shifts toward green chemistry principles, researchers investigate solvent-free methods for its preparation and applications. Searches for "sustainable bromination techniques" or "catalytic oxetane formation" often intersect with studies involving this compound, demonstrating its alignment with contemporary process chemistry priorities.

In material science, the compound's potential extends to polymeric materials and liquid crystals. The rigid benzoate core combined with the flexible oxetane ring creates interesting mesomorphic properties, a subject of interest for displays and optoelectronic devices. These applications frequently appear in patent literature, with innovators seeking to leverage its unique stereoelectronic characteristics.

Analytical characterization of Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate typically involves advanced techniques like NMR spectroscopy and mass spectrometry, addressing common queries about "structural elucidation of oxetane-containing compounds." The bromine atom's distinctive isotopic pattern facilitates mass spectral interpretation, while the oxetane protons exhibit characteristic coupling patterns in proton NMR—details crucial for quality control in chemical manufacturing.

The compound's stability profile makes it suitable for long-term storage, another frequently searched topic among laboratory managers. Proper handling typically requires protection from moisture and strong bases that might cleave the oxetane ring or hydrolyze the ester group. These practical considerations are essential for researchers exploring its use in high-throughput screening libraries or combinatorial chemistry approaches.

As the pharmaceutical industry continues to investigate three-dimensional molecular architectures, compounds like Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate gain prominence. Its ability to introduce both planar (aromatic) and non-planar (oxetane) elements addresses the "escape from flatland" paradigm in drug design—a hot topic in recent ACS medicinal chemistry letters. This dual character makes it particularly valuable for modulating target binding and improving drug-like properties.

Looking forward, the compound's versatility positions it as a key player in emerging areas like PROTAC development and covalent inhibitor design. The bromine atom serves as an excellent point for introducing click chemistry handles or bioconjugation tags, meeting the demand for modular synthetic approaches. These applications frequently appear in grant proposals and research funding discussions, highlighting its importance in cutting-edge chemical biology.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:2102409-74-3)Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate
A950373
清らかである:99%
はかる:1g
価格 ($):613.0